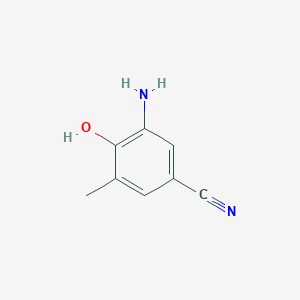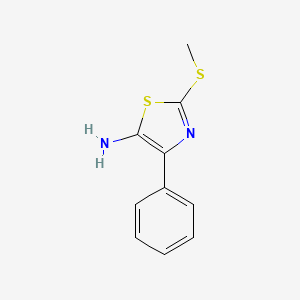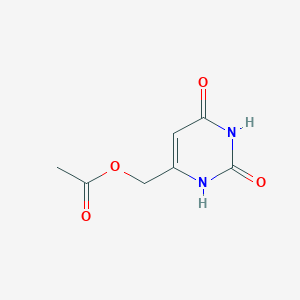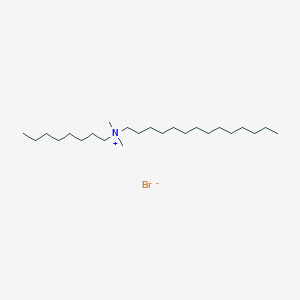
Benzenebutanamine, 4-methoxy-, hydrochloride
描述
Benzenebutanamine, 4-methoxy-, hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is also known by other names such as 4-Methoxy-benzenebutanamine hydrochloride . This compound is characterized by the presence of a methoxy group attached to the benzene ring and a butanamine chain, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamine, 4-methoxy-, hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .
化学反应分析
Types of Reactions
Benzenebutanamine, 4-methoxy-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Benzenebutanamine, 4-methoxy-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Benzenebutanamine, 4-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to Benzenebutanamine, 4-methoxy-, hydrochloride include:
- Phenethylamine, p-methoxy-
- p-Methoxyphenethylamine
- Homoanisylamine
- Tyramine, O-methyl-
- 2-(p-Methoxyphenyl)ethylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group and a butanamine chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
属性
分子式 |
C11H18ClNO |
|---|---|
分子量 |
215.72 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-13-11-7-5-10(6-8-11)4-2-3-9-12;/h5-8H,2-4,9,12H2,1H3;1H |
InChI 键 |
DXDYWEJJBBORJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCCCN.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(3-Fluoro-benzyl)-1H-indazol-5-ylamino]-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester](/img/structure/B8589918.png)
![4-Bromo-2'-[2-(1-methyl-2-piperidyl)ethyl]benzanilide](/img/structure/B8589924.png)


![[2-(3-Fluoro-4-methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B8589949.png)








